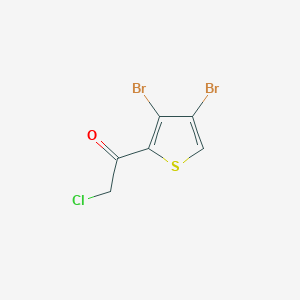

2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone

Overview

Description

2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone is a chemical compound with the molecular formula C6H3Br2ClOS. It is known for its unique structure, which includes a thiophene ring substituted with chlorine and bromine atoms. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone typically involves the halogenation of thiophene derivatives. One common method includes the bromination of 2-thiophenecarboxaldehyde followed by chlorination. The reaction conditions often require the use of solvents like acetic acid and catalysts such as iron or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and bromine atoms can be substituted with other functional groups using nucleophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the thiophene ring.

Scientific Research Applications

2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone is used in several scientific research fields:

Chemistry: As a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential use in drug development due to its unique chemical structure.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-1-(3,4-dibromo-2-furyl)-1-ethanone

- 2-Chloro-1-(3,4-dibromo-2-pyridyl)-1-ethanone

- 2-Chloro-1-(3,4-dibromo-2-phenyl)-1-ethanone

Uniqueness

2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone is unique due to its thiophene ring, which imparts distinct electronic and steric properties compared to similar compounds with different heterocyclic rings. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone, also known as GSK-3β Inhibitor VI, is a compound that has garnered attention due to its selective inhibition of glycogen synthase kinase 3 beta (GSK-3β). This enzyme plays a crucial role in various biological processes, including cell signaling, metabolism, and neurodegenerative diseases. Understanding the biological activity of this compound is essential for its potential therapeutic applications.

The molecular formula of this compound is C6H3Br2ClOS. It is characterized by the presence of a thienyl group and halogen substituents, which contribute to its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Weight | 276.47 g/mol |

| Solubility | DMSO: 5 mg/mL |

| Appearance | Orange solid |

| Storage Conditions | -20°C, protect from light |

GSK-3β is implicated in numerous signaling pathways, including those related to insulin signaling and Wnt signaling. The inhibition of GSK-3β by this compound leads to increased phosphorylation of substrates that are normally dephosphorylated by this kinase. This can result in enhanced cellular proliferation and survival, making it a target for cancer therapy.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating the Wnt/β-catenin signaling pathway. A study demonstrated that treatment with GSK-3β inhibitors led to reduced tumor growth in xenograft models, suggesting its potential in cancer therapy .

Neuroprotective Effects

The neuroprotective effects of GSK-3β inhibitors are well-documented. In models of Alzheimer's disease, inhibition of GSK-3β has been associated with decreased tau phosphorylation and improved cognitive function. The compound has been shown to mitigate neurodegeneration in animal models, enhancing neuronal survival under stress conditions .

Antimicrobial Activity

Additionally, this compound displays antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli were reported to be in the range of 6.25 - 12.5 µg/mL .

Case Study 1: Cancer Cell Lines

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (IC50 = 1 µM). The mechanism was linked to the induction of apoptosis via the intrinsic pathway, characterized by increased levels of cytochrome c release and activation of caspases .

Case Study 2: Neurodegenerative Models

In transgenic mouse models of Alzheimer's disease, administration of the compound showed a marked reduction in amyloid plaque formation and improved cognitive performance on memory tests compared to control groups receiving vehicle treatment .

Properties

IUPAC Name |

2-chloro-1-(3,4-dibromothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2ClOS/c7-3-2-11-6(5(3)8)4(10)1-9/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHYHNZCCIEQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)C(=O)CCl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.